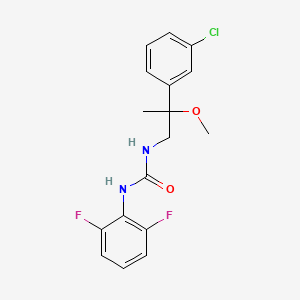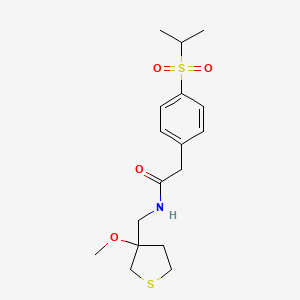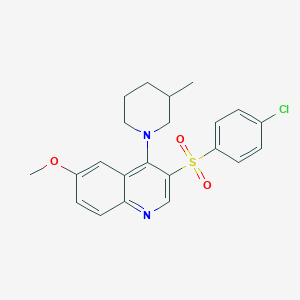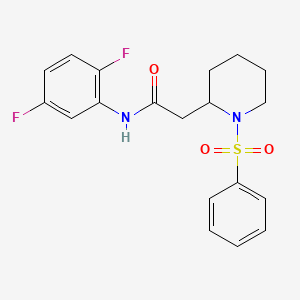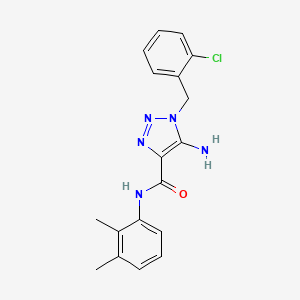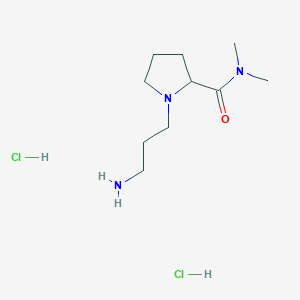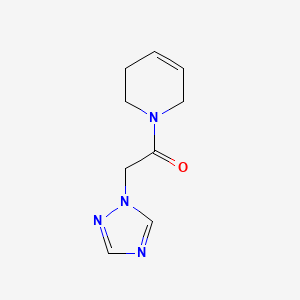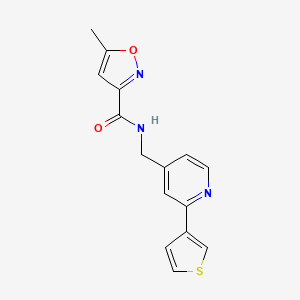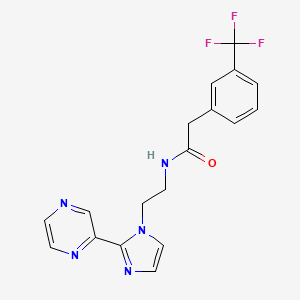
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is a chemical compound used for pharmaceutical testing . It is also known as “1-(3-chlorophenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine” or "Methanone, 4-(3-chlorophenyl)-1-piperazinyl" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” is C22H25ClN2O . The molecular weight is 368.9g/mol . The compound is canonicalized and has a complexity of 477 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone” include a molecular weight of 368.9g/mol, a molecular formula of C22H25ClN2O , and a complexity of 477 . Other properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Reactions with Aryl Isothiocyanates and Isocyanates
Studies on enamines, such as the reactions of 4-(1-piperidyl)- and 4-(1-pyrrolidinyl)-3-penten-2-ones with aryl isothiocyanates and isocyanates, have been investigated. These reactions typically result in the formation of adducts and derivatives that have potential applications in synthetic organic chemistry. The research demonstrates the versatility of enamino ketones in organic synthesis, potentially offering insights into the reactivity of related compounds like "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Tsuge & Inaba, 1973).
Antifungal Activity
Ketoconazole, a compound structurally similar to the one , showcases the antifungal properties of certain piperazine derivatives. Ketoconazole's synthesis and its potent activity against various fungal infections illustrate the potential medicinal applications of piperazine-containing compounds. This could suggest research pathways for exploring the antibacterial or antifungal properties of "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Heeres, Backx, Mostmans, & Cutsem, 1979).
Synthesis and Application in Drug Discovery
The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones and stannyl amine protocol (SnAP) reagents highlights the utility of piperazine and related compounds in drug discovery. Such methodologies underscore the importance of these chemical structures in developing pharmacologically active molecules, potentially including "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" (Siau & Bode, 2014).
Electrochemical Detection Techniques
The development of electrochemical detection methods for ketoconazole in biological fluids demonstrates the advancements in analytical techniques for monitoring and studying the pharmacokinetics of piperazine derivatives. Such techniques could be adapted for research on "4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone," facilitating its study in biological systems (Hoffman, Jones-King, Ravaris, & Edkins, 1988).
Safety and Hazards
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPOPAOMWKLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)
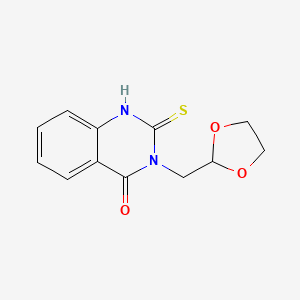
![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
